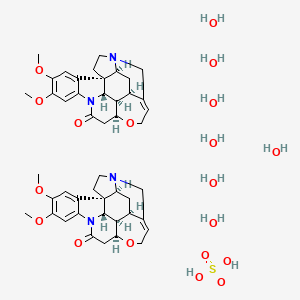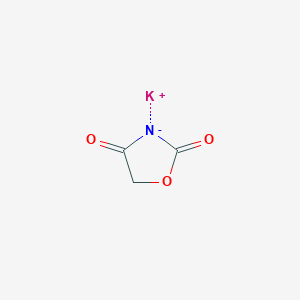
Brucine sulfate heptahydrate
Overview
Description
Brucine sulfate heptahydrate is a chemical compound with the molecular formula (C23H26N2O4)2 · H2SO4 · 7H2O. It is a sulfate salt of brucine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree. Brucine is structurally similar to strychnine but is less toxic. This compound is primarily used in analytical chemistry and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brucine sulfate heptahydrate can be synthesized by reacting brucine with sulfuric acid in the presence of water. The reaction typically involves dissolving brucine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form the sulfate salt. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The crystallization process is optimized to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Brucine sulfate heptahydrate undergoes various chemical reactions, including:
Oxidation: Brucine can be oxidized to form brucine N-oxide.
Reduction: Brucine can be reduced to form dihydrobrucine.
Substitution: Brucine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Brucine N-oxide.
Reduction: Dihydrobrucine.
Substitution: Various substituted brucine derivatives depending on the reagents used
Scientific Research Applications
Brucine sulfate heptahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for the separation of racemic mixtures and in the determination of nitrate concentrations.
Biology: this compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential anti-tumor, anti-inflammatory, and analgesic properties.
Industry: The compound is used in the pharmaceutical and food industries for various analytical purposes .
Mechanism of Action
Brucine sulfate heptahydrate exerts its effects primarily through interaction with glycine receptors. It acts as an antagonist at these receptors, inhibiting the action of glycine, which leads to increased neuronal excitability. This mechanism is similar to that of strychnine but is less potent. Brucine also affects calcium channels, reducing calcium influx and thereby exerting a negative inotropic effect on the myocardium .
Comparison with Similar Compounds
Strychnine: Structurally similar but more toxic.
Dihydrobrucine: A reduced form of brucine.
Brucine N-oxide: An oxidized form of brucine.
Uniqueness: Brucine sulfate heptahydrate is unique due to its specific sulfate salt form, which enhances its solubility and stability compared to other forms of brucine. Its lower toxicity compared to strychnine makes it more suitable for various research applications .
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJIVFYMRNHHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N4O19S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973463 | |
| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-00-8 | |
| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3433793.png)





